molecular formula C17H19ClN2O2 B3756015 1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea

1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea

Cat. No.: B3756015
M. Wt: 318.8 g/mol
InChI Key: DYMKXHTXBQXBHT-UHFFFAOYSA-N
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Description

1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a butoxy group attached to a phenyl ring and a chlorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea typically involves the reaction of 2-butoxyaniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Butoxyaniline+4-Chlorophenyl isocyanateThis compound\text{2-Butoxyaniline} + \text{4-Chlorophenyl isocyanate} \rightarrow \text{this compound} 2-Butoxyaniline+4-Chlorophenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of urea derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the aromatic rings, leading to a diverse range of substituted urea compounds.

Scientific Research Applications

1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(4-chlorophenyl)urea: Similar structure with a methoxy group instead of a butoxy group.

    1-(2-Ethoxyphenyl)-3-(4-chlorophenyl)urea: Similar structure with an ethoxy group instead of a butoxy group.

    1-(2-Propoxyphenyl)-3-(4-chlorophenyl)urea: Similar structure with a propoxy group instead of a butoxy group.

Uniqueness

1-(2-Butoxyphenyl)-3-(4-chlorophenyl)urea is unique due to the presence of the butoxy group, which can influence its chemical and biological properties. The butoxy group may enhance the compound’s lipophilicity, affecting its solubility, bioavailability, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

1-(2-butoxyphenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-2-3-12-22-16-7-5-4-6-15(16)20-17(21)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKXHTXBQXBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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